3-Methyl-3-phenyloxirane-2-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile can be achieved through various methods. One common approach involves the epoxidation of phenylpropene using a peroxide as the oxidizing agent . Another method involves the epoxidation of phenylpropanone . These reactions typically require controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation reactions using optimized catalysts and reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-phenyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Arylacetyl cyanides.
Reduction: Corresponding amines.
Substitution: Arylacetic acid derivatives.
Scientific Research Applications
3-Methyl-3-phenyloxirane-2-carbonitrile is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Research involving this compound can lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-phenyloxirane-2-carbonitrile involves its reactivity with nucleophiles and electrophiles. The oxirane ring is particularly reactive, undergoing ring-opening reactions that lead to the formation of various products . The nitrile group can also participate in reactions, such as reduction to amines .
Comparison with Similar Compounds
Similar Compounds
3-Phenyloxirane-2-carbonitrile: Similar structure but lacks the methyl group.
3-Methyl-3-(4-fluorophenyl)oxirane-2-carbonitrile: Contains a fluorine substituent on the phenyl ring.
3-Methyl-3-(4-methylphenyl)oxirane-2-carbonitrile: Contains a methyl substituent on the phenyl ring.
Uniqueness
3-Methyl-3-phenyloxirane-2-carbonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it valuable in both research and industrial applications .
Properties
IUPAC Name |
3-methyl-3-phenyloxirane-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-10(9(7-11)12-10)8-5-3-2-4-6-8/h2-6,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAMDQRKWIVWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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